molecular formula C12H11N3O3 B2487842 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid CAS No. 1004193-71-8

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Cat. No.: B2487842
CAS No.: 1004193-71-8
M. Wt: 245.238
InChI Key: OKQVHUBAGISZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole and 4-aminobenzoic acid.

    Formation of Intermediate: The first step involves the reaction of 1-methyl-1H-pyrazole with a suitable acylating agent, such as benzoyl chloride, to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a scaffold for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group and pyrazole ring play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-{[(1H-pyrazol-4-yl)carbonyl]amino}benzoic acid: Lacks the methyl group on the pyrazole ring.

    4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid: The position of the carbonyl group is different.

    4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid: The position of the pyrazole ring attachment is different.

Uniqueness

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is unique due to the specific positioning of the methyl group and the carbonyl linkage, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-8(3-5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVHUBAGISZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.